Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride
Overview
Description
Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 and a molecular weight of 202.64 g/mol . This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride typically involves the reaction of ethyl acrylate with an imidazole derivative under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, imidazolines, and substituted imidazole derivatives, which have various applications in pharmaceuticals and materials science .
Scientific Research Applications
Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride include other imidazole derivatives, such as:
- Imidazole-4-acetic acid
- Imidazole-4-carboxaldehyde
- Imidazole-4-carboxylic acid
Uniqueness
This compound is unique due to its specific structure, which combines an imidazole ring with an acrylate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
ethyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-2-12-8(11)4-3-7-5-9-6-10-7;/h3-6H,2H2,1H3,(H,9,10);1H/b4-3+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXJHQDGIDEDHI-BJILWQEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67358-40-1 | |
Record name | Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067358401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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